molecular formula C19H18ClNO3 B13899637 (3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid

(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid

Cat. No.: B13899637
M. Wt: 343.8 g/mol
InChI Key: JXZIUGGBWCCSFA-LJQANCHMSA-N
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Description

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is a complex organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties. Benzoxazepines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of substituted isoindole derivatives to access the benzoxazepine core . The reaction conditions typically include the use of cyclization agents and solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave heating have been employed to synthesize related benzoxazepine analogs . Additionally, esterification of biologically active salicylanilides with N-protected amino acids has been used to access benzoxazepines .

Chemical Reactions Analysis

Types of Reactions

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazepine derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves its interaction with specific molecular targets. The compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to cytotoxic effects . This mechanism is mediated through its binding to cellular proteins and disruption of normal cell division processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is unique due to its specific spiro configuration and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

(4R)-7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-4,5-dihydro-2H-1,5-benzoxazepine]-7'-carboxylic acid

InChI

InChI=1S/C19H18ClNO3/c20-14-4-5-15-12(8-14)2-1-7-19(15)10-21-16-9-13(18(22)23)3-6-17(16)24-11-19/h3-6,8-9,21H,1-2,7,10-11H2,(H,22,23)/t19-/m1/s1

InChI Key

JXZIUGGBWCCSFA-LJQANCHMSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)Cl)[C@]3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3

Origin of Product

United States

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